Radicinin

anticancer fungal phytotoxin structure-activity relationship

Radicinin is a polyketide-derived fungal secondary metabolite belonging to the dihydropyranopyran-4,5-dione class, first isolated from Stemphylium radicinum and subsequently identified in multiple Cochliobolus and Alternaria species. It exhibits potent phytotoxic, anticancer, and antibacterial activities, with a unique α,β-unsaturated carbonyl at C-4 and a free secondary hydroxyl at C-3 that are critical for bioactivity.

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS No. 1402-20-6
Cat. No. B073259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadicinin
CAS1402-20-6
Synonyms3,4-dihydro-3-hydroxy-2-methyl-7-propenyl-2H,5H- pyrano(4,3-b)pyran-4,5-dione
radicinin
radicinin, (2alpha,3beta,7(+)-(+-))-isome
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1
InChIInChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1
InChIKeySDKXGAICTNHFCN-DCJAWTJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Radicinin (CAS 1402-20-6): A Fungal Dihydropyranopyran-4,5-dione Phytotoxin with Differentiated Bioactivity for Procurement Decision-Making


Radicinin is a polyketide-derived fungal secondary metabolite belonging to the dihydropyranopyran-4,5-dione class, first isolated from Stemphylium radicinum and subsequently identified in multiple Cochliobolus and Alternaria species [1]. It exhibits potent phytotoxic, anticancer, and antibacterial activities, with a unique α,β-unsaturated carbonyl at C-4 and a free secondary hydroxyl at C-3 that are critical for bioactivity [2]. These structural features underpin its target-specific phytotoxicity against invasive buffelgrass and micromolar anticancer potency, distinguishing it from closely related analogues.

Why Radicinin Cannot Be Replaced by Generic Phytotoxin Analogues: Evidence from Structure-Activity Relationship Studies


Radicinin's biological activity is exquisitely sensitive to structural modifications, rendering generic substitution by close analogues ineffective. A comprehensive SAR study demonstrated that none of the natural analogues (3-epi-radicinin, radicinol, 3-epi-radicinol, cochliotoxin) nor semisynthetic derivatives achieved comparable phytotoxicity to radicinin [1]. Esterification of the C-3 hydroxyl, saturation of the C-4 carbonyl, or inversion of stereochemistry at C-3 each led to substantial or complete loss of activity, confirming that the α,β-unsaturated carbonyl at C-4 and the free (S)-configured secondary hydroxyl at C-3 are indispensable pharmacophoric elements [1]. Consequently, procurement of authentic radicinin is essential for any application relying on its specific bioactivity profile.

Radicinin (CAS 1402-20-6) Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Comparators


Radicinin Exhibits 4-Fold Higher Mean Anticancer Potency than Massarilactone H Across Resistant Cancer Cell Lines

In a head-to-head MTT assay across three human cancer cell lines (A549, SKMEL-28, U937), radicinin displayed a mean IC50 of 8.2 µM, compared to 33.2 µM for massarilactone H, the next most active fungal metabolite tested [1]. Radicinin was equipotent to cisplatin (mean IC50 8.4 µM) [1].

anticancer fungal phytotoxin structure-activity relationship

Radicinin Generates Lesion Areas >30 mm² in Buffelgrass Leaf Puncture Assay, ≥3-Fold Larger Than All Other Tested Fungal Metabolites

In a leaf puncture bioassay on buffelgrass at 2.5 × 10⁻³ M, radicinin produced necrotic lesions with areas exceeding 30 mm², at least three times larger than any of the other 13 secondary metabolites tested from Cochliobolus australiensis and Pyricularia grisea [1]. When the concentration was reduced to 10⁻³ M, only radicinin maintained high toxicity, while other compounds showed substantial reductions or complete loss of activity [1].

bioherbicide phytotoxin invasive weed control

Radicinin Maintains 4–6× Higher Toxicity to Buffelgrass Than Native Plants; No Native Plant Toxicity at Herbicidal Concentration

In comparative leaf puncture bioassays against buffelgrass and six native Sonoran Desert plant species, radicinin produced necrotic lesions on buffelgrass that were on average 4 times larger than on native species, and at 10⁻³ M, radicinin exhibited no toxic effect on any native species while maintaining high toxicity on buffelgrass [1]. In contrast, the broad-spectrum herbicide glyphosate, currently used for buffelgrass control, causes major collateral damage to native vegetation [1].

target-specific bioherbicide native plant safety sustainable weed management

Radicinin Outperforms Doxorubicin Against T47D Breast Cancer Cells with IC50 of 25.01 ppm vs. 33.49 ppm

In an MTT cytotoxicity assay against T47D human breast cancer cells, radicinin (isolated from marine sponge-derived Cochliobolus geniculatus) exhibited an IC50 of 25.01 ppm, representing higher potency than the standard chemotherapeutic doxorubicin (IC50 = 33.49 ppm) [1]. Radicinin showed markedly lower toxicity to non-cancerous Vero cells (IC50 = 607.31 µg/mL), indicating a degree of cancer selectivity [1].

breast cancer cytotoxicity doxorubicin comparison

Radicinin's In Vivo Maximal Tolerated Dose in Mice (200 mg/kg) is >30-Fold Higher Than Cisplatin (6 mg/kg)

According to NCI in vivo data, the acute approximate maximal tolerated dose (MTD) of radicinin in mice is 200 mg/kg after single intraperitoneal administration, compared to only 6 mg/kg for cisplatin [1]. Despite similar in vitro potencies (radicinin mean IC50 8.2 µM vs. cisplatin 8.4 µM), radicinin's substantially higher in vivo tolerability suggests a wider therapeutic window [1].

in vivo tolerability maximal tolerated dose cisplatin comparison

Radicinin (CAS 1402-20-6) Evidence-Backed Application Scenarios for Research and Industrial Procurement


Lead Scaffold for Anticancer Drug Discovery Programs

Radicinin is the most potent anticancer agent among the fungal metabolites co-produced by Cochliobolus australiensis, with a mean IC50 of 8.2 µM across resistant cancer cell lines—4-fold more potent than massarilactone H (33.2 µM) and equipotent to cisplatin (8.4 µM) [1]. Its in vivo MTD of 200 mg/kg far exceeds cisplatin's 6 mg/kg, offering a substantially wider therapeutic window for lead optimization [1]. These properties make radicinin a high-priority procurement target for medicinal chemistry groups pursuing fungal-derived anticancer leads.

Target-Specific Bioherbicide Development for Invasive Buffelgrass Management

Radicinin demonstrated >30 mm² necrotic lesions on buffelgrass at 2.5 × 10⁻³ M—at least 3-fold larger than any other fungal metabolite tested—while showing no toxicity to six native Sonoran Desert plant species at 10⁻³ M [2]. This target-specific phytotoxicity, unattainable with broad-spectrum herbicides like glyphosate, positions radicinin as the premier natural product candidate for developing an ecologically selective bioherbicide formulation [2].

Reference Standard for Structure-Activity Relationship (SAR) Studies of α,β-Unsaturated Carbonyl Phytotoxins

Radicinin serves as the indispensible reference compound for SAR investigations of dihydropyranopyran-4,5-dione phytotoxins, as it consistently outperforms all natural analogues (3-epi-radicinin, radicinol, cochliotoxin) and semisynthetic derivatives in phytotoxicity assays [3]. Its well-characterized pharmacophore—the α,β-unsaturated carbonyl at C-4 and the free (S)-configured hydroxyl at C-3—provides a defined structural baseline for designing and benchmarking new analogues [3].

Early-Stage Screening in Anti-MRSA Drug Discovery

Radicinin exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 125 µg/disc in agar diffusion assays [4]. Coupled with its low toxicity to non-cancerous mammalian cells (IC50 607.31 µg/mL against Vero cells) [4], radicinin represents a structurally novel starting point for anti-MRSA lead identification, warranting procurement for antimicrobial screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radicinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.